molecular formula C6H15Cl2NO2S B12398935 L-Methionine-S-methyl Sulfonium Chloride-d6 Hydrochloride

L-Methionine-S-methyl Sulfonium Chloride-d6 Hydrochloride

Katalognummer: B12398935
Molekulargewicht: 242.20 g/mol
InChI-Schlüssel: PAKYBZRQYVEFAH-RCQDJWQPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Methionine-d3-methyl-d3-sulfonium chloride HCl-d6 (hydrochloride) is a deuterium-labeled derivative of L-Methionine-methyl-sulfonium chloride HCl hydrochloride. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and pharmacology. The incorporation of deuterium atoms enhances the compound’s stability and allows for precise tracking in various experimental setups .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of L-Methionine-d3-methyl-d3-sulfonium chloride HCl-d6 (hydrochloride) involves the deuteration of L-Methionine-methyl-sulfonium chloride HCl hydrochloride. This process typically includes the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under controlled conditions. The reaction is carried out in a deuterated solvent to ensure maximum incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to achieve the desired level of deuteration. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: L-Methionine-d3-methyl-d3-sulfonium chloride HCl-d6 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

L-Methionine-d3-methyl-d3-sulfonium chloride HCl-d6 (hydrochloride) is widely used in scientific research due to its unique properties:

Wirkmechanismus

The mechanism of action of L-Methionine-d3-methyl-d3-sulfonium chloride HCl-d6 (hydrochloride) involves its incorporation into biological systems where it mimics the behavior of natural methionine. The deuterium atoms provide stability and allow for precise tracking in metabolic pathways. The compound interacts with various enzymes and molecular targets involved in methionine metabolism, providing valuable insights into biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: L-Methionine-d3-methyl-d3-sulfonium chloride HCl-d6 (hydrochloride) is unique due to its high level of deuteration, which enhances its stability and allows for precise tracking in experimental setups. This makes it particularly valuable in pharmacokinetic and metabolic studies where accurate quantitation is essential .

Eigenschaften

Molekularformel

C6H15Cl2NO2S

Molekulargewicht

242.20 g/mol

IUPAC-Name

[(3S)-3-amino-3-carboxypropyl]-bis(trideuteriomethyl)sulfanium;chloride;hydrochloride

InChI

InChI=1S/C6H13NO2S.2ClH/c1-10(2)4-3-5(7)6(8)9;;/h5H,3-4,7H2,1-2H3;2*1H/t5-;;/m0../s1/i1D3,2D3;;

InChI-Schlüssel

PAKYBZRQYVEFAH-RCQDJWQPSA-N

Isomerische SMILES

[2H]C([2H])([2H])[S+](CC[C@@H](C(=O)O)N)C([2H])([2H])[2H].Cl.[Cl-]

Kanonische SMILES

C[S+](C)CCC(C(=O)O)N.Cl.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.